Home > Products > Building Blocks P5879 > 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol - 1638767-76-6

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Catalog Number: EVT-1777455
CAS Number: 1638767-76-6
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound was synthesized via a coupling reaction between 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. [] Subsequently, docking studies were conducted on this compound. []

5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • Compound Description: This compound represents a key intermediate in a novel, efficient, and environmentally friendly synthetic route. [] This synthesis avoids the use of excess Raney nickel, a requirement in previous methods. []

5-Methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Compound Description: This compound serves as a precursor in the synthesis of its corresponding O-riboside derivative. [] Interestingly, ribosidation of this compound favors O-glycosylation over N-glycosylation, unlike the unmethylated analogue. []

2-Amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound acts as a key starting material in the synthesis of Acyclo-7-desazaguanosine, an analogue of the antiviral drug Acycloguanosine. []
Overview

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole and a pyrimidine ring. It serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways.

Source and Classification

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol can be derived from various synthetic routes involving starting materials such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This compound is classified under organic compounds with potential applications in medicinal chemistry, particularly in the development of drugs targeting inflammatory and autoimmune diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol typically involves several key steps:

  1. Starting Material: The synthesis often begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a well-known precursor in the preparation of various derivatives.
  2. Reagents: Common reagents include sodium hydroxide for deprotonation and methanol for the reduction process.
  3. Reaction Conditions: The reaction may require controlled temperatures and specific solvent conditions to achieve optimal yields. For instance, reactions are often performed under reflux conditions to facilitate the transformation.
  4. Yield and Purity: Recent advancements have reported high yields (up to 99.5%) and purity levels of the final product without the need for extensive purification steps, indicating an efficient synthetic route .
Molecular Structure Analysis

Structure and Data

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol can be represented as follows:

  • Molecular Formula: C8_{8}H8_{8}N4_{4}O
  • Molecular Weight: Approximately 176.18 g/mol
  • Structural Features: The compound features a hydroxymethyl group (-CH2_{2}OH) attached to the nitrogen-containing bicyclic system. This configuration contributes to its biological activity.

Molecular Structure (Image for illustrative purposes)

Chemical Reactions Analysis

Reactions and Technical Details

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol can undergo various chemical reactions:

  1. Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further synthetic modifications.
  2. Oxidation Reactions: The alcohol functional group can be oxidized to form aldehydes or ketones, expanding its utility in organic synthesis.
  3. Condensation Reactions: It may also engage in condensation reactions with other electrophiles, facilitating the formation of more complex structures.
Mechanism of Action

Process and Data

The mechanism of action for compounds derived from 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is primarily related to their interaction with biological targets such as enzymes or receptors involved in inflammatory pathways:

  1. Target Interaction: These compounds often act as inhibitors of Janus kinases (JAKs), which are crucial in signaling pathways that regulate immune responses.
  2. Inhibition Mechanism: The binding of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol derivatives to JAKs leads to the modulation of cytokine signaling, thereby reducing inflammation and autoimmunity.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Applications

Scientific Uses

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol has significant applications in medicinal chemistry:

  1. Pharmaceutical Development: It serves as an important intermediate in the synthesis of JAK inhibitors used for treating conditions such as rheumatoid arthritis and psoriasis.
  2. Research Tool: Its derivatives are utilized in research settings to explore mechanisms of action related to immune modulation and cellular signaling pathways.
Introduction to Pyrrolo[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Historical Context of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following the groundbreaking clinical success of purine-based kinase inhibitors. This bicyclic heterocycle, isosteric with purines, replicates the hydrogen-bonding pattern of adenine in ATP-binding sites while offering enhanced synthetic versatility for targeted modifications. Early exploration focused on its role in antifolate therapies, exemplified by pemetrexed (a 5-substituted pyrrolo[2,3-d]pyrimidine) targeting thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFTase) [4]. The discovery of sunitinib’s multi-kinase inhibitory activity further validated this chemotype, stimulating systematic derivatization to optimize potency and selectivity [1].

Significant milestones include the development of protein kinase B (PKB/Akt) inhibitors like CCT128930 (a 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine), which demonstrated nanomolar IC₅₀ values and 28-fold selectivity over PKA [3]. Recent innovations exploit covalent binding strategies; derivatives bearing acrylamide warheads selectively target mutant KRASG12C, overcoming prior "undruggable" challenges [10]. The scaffold’s adaptability is evident in diverse therapeutic applications:

  • Multi-kinase inhibitors: Compounds like 6f and 6n simultaneously inhibit EGFR, Her2, VEGFR-2, and CDK2, inducing apoptosis in HepG2 cells [1].
  • Dual antifolates: Novel 5-substituted derivatives (e.g., compound 8) uniquely inhibit both GARFTase and AICARFTase, depleting purine pools [4].
  • Allosteric modulators: Axl kinase inhibitors (e.g., 13b) suppress tumor growth and metastasis via pyrrolo[2,3-d]pyrimidine-based targeting [8].

Table 1: Key 7H-Pyrrolo[2,3-d]pyrimidine Derivatives in Oncology

CompoundPrimary Target(s)Therapeutic ApplicationNotable Activity
PemetrexedTS, GARFTaseColorectal/Lung CancerFDA-approved antifolate
Sunitinib analogsVEGFR-2, PDGFR, c-KITSolid TumorsMulti-kinase inhibition [1]
CCT128930PKB/AktPI3K/Akt pathway dysregulationIC₅₀ = 6.0 nM (PKBβ) [3]
KRASG12C inhibitorKRASG12CPancreatic/Colorectal CancerCovalent allosteric inhibition [10]
Axl inhibitor 13bAxl KinaseDrug-resistant malignanciesIn vivo tumor regression [8]

Role of 4-Ylmethanol Substitution in Bioactivity Modulation

The 4-ylmethanol group (–CH₂OH) appended to the pyrrolo[2,3-d]pyrimidine core serves as a versatile pharmacophore for enhancing target engagement and optimizing physicochemical properties. This substituent’s primary utility lies in its dual functionality: the hydroxymethyl group acts as a hydrogen-bond donor/acceptor, while serving as a synthetic handle for further derivatization into esters, ethers, or amine-linked conjugates [8] [10].

Conformational Influence: The –CH₂OH group’s rotational flexibility allows adaptable binding within hydrophobic kinase pockets. In Axl inhibitors, methanol derivatives like 13b achieve high potency (IC₅₀ < 50 nM) by forming hydrogen bonds with hinge-region residues (e.g., Met623) while the pyrrolopyrimidine core π-stacks with hydrophobic residues [8]. Similarly, in KRASG12C inhibitors, analogs bearing 4-ylmethanol-linked acrylamide warheads covalently engage Cys12 within the switch II pocket, with inhibitory activities <100 nM [10].

Solubility and Permeability Balance: The polar hydroxymethyl group counterbalances the scaffold’s inherent lipophilicity. This is critical for improving oral bioavailability, as demonstrated by PKB inhibitors where 4-carboxamide derivatives (structurally related to methanol metabolites) exhibit superior pharmacokinetic profiles compared to benzylamine analogs [3].

Synthetic Versatility:

  • Etherification: Conversion to alkoxy derivatives (e.g., 4-aryloxymethyl) enhances steric complementarity with deep hydrophobic pockets in kinases like c-Met [6].
  • Acrylation: Direct conjugation of acrylamide warheads yields covalent KRAS inhibitors (e.g., compound 50), enabling sustained target suppression [10].
  • Aminomethylation: Schiff base formation or reductive amination generates cationic species for DNA-intercalating agents [2].

Table 2: Bioactivity of 4-Ylmethanol-Modified Derivatives

Derivative StructureBiological TargetKey Interaction MechanismPotency (IC₅₀/EC₅₀)
4-(Hydroxymethyl)-linked acrylamideKRASG12CCovalent bond with Cys12< 100 nM [10]
4-(Benzyloxymethyl) etherc-Met KinaseH-bond with Met1160, Asp12220.612 µM [6]
4-(Piperazinylmethyl) analogAxl KinaseH-bond with Met623, hydrophobic packing0.701 µM [8]

Comparative Analysis with Purine and 7-Deazapurine Analogues

Pyrrolo[2,3-d]pyrimidines are classified as 7-deazapurines due to the replacement of N7 with C–H. This structural distinction profoundly alters electronic distribution, hydrogen-bonding capacity, and metabolic stability relative to purines, enabling unique target interactions [3] [10].

Electronic and Steric Advantages:

  • Reduced Basicicity: The absence of N7 eliminates a potential protonation site, enhancing membrane permeability at physiological pH.
  • Altered H-bonding: Purines typically donate two H-bonds (N6–H and N1–H) to kinase hinges. 7-Deazapurines maintain one H-bond donation (N1–H) but project substituents toward solvent-exposed regions, improving selectivity [3].
  • Steric Tolerance: C7 permits alkyl/aryl substitutions inaccessible to purines, enabling access to auxiliary hydrophobic pockets. For example, 7-aryl derivatives exhibit enhanced VEGFR-2 affinity [1].

Selectivity in Kinase Inhibition:Comparative studies of PKB inhibitors revealed that 4-benzyl pyrrolo[2,3-d]pyrimidine 2 (CCT128930) achieves 28-fold selectivity over PKA, whereas purine analogs show <10-fold selectivity. This arises from differential binding conformations: the benzyl group occupies a lipophilic P-loop pocket in PKB but faces solvent exposure in PKA due to a Leu→Met substitution [3].

Metabolic Stability:7-Deazapurines resist oxidative metabolism at C8—a common degradation pathway for purines. This prolongs half-life, as evidenced by Axl inhibitor 13b exhibiting favorable oral bioavailability in murine models [8].

Functional Mimicry in Antifolates:Pyrrolo[2,3-d]pyrimidine antifolates (e.g., compound 8) mimic tetrahydrofolate geometry more effectively than purine-based analogs. Their planar conformation optimally positions glutamate residues for transport via folate receptors (FRα), enhancing tumor selectivity [4].

Table 3: Pyrrolo[2,3-d]pyrimidine vs. Purine Pharmacological Profiles

PropertyPyrrolo[2,3-d]pyrimidinePurineBiological Consequence
N7 PositionC–H (chemically inert)Basic nitrogenAltered H-bonding; permits C7 substitution
C8 ReactivityLow oxidation potentialSusceptible to CYP450 oxidationEnhanced metabolic stability
Kinase SelectivityExploits hydrophobic pocketsOften less selectiveHigher target specificity
FRα Transport EfficiencyKt ≈ 1.2 µMKt > 10 µMImproved tumor targeting [4]

Properties

CAS Number

1638767-76-6

Product Name

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c11-3-6-5-1-2-8-7(5)10-4-9-6/h1-2,4,11H,3H2,(H,8,9,10)

InChI Key

IXLIHYTYGQZMTO-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=NC(=C21)CO

Canonical SMILES

C1=CNC2=NC=NC(=C21)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.